

Application Note: High-Throughput Screening & Profiling of Stabilized Neuropeptide Analogs (Org 31318)[1]

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Compound of Interest

Compound Name: Org 31318

CAS No.: 128531-64-6

Cat. No.: B3365922

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Compound: **Org 31318** Class: Synthetic Peptide /

-Endorphin Analog Primary Application: Metabolic Stability Benchmark & Functional Dopamine Modulator Control Target Biology: Non-opioid

-type endorphin signaling; Dopaminergic modulation.[1]

Introduction & Scientific Rationale

Org 31318 is a synthetic analog of des-enkephalin-

-endorphin (DEGE), specifically modified to resist enzymatic degradation while retaining neuroleptic-like biological activity.[1] Unlike full-length

-endorphin, **Org 31318** lacks opioid receptor affinity, instead acting as a functional antagonist in the dopaminergic system.[1] This makes it a critical tool compound for screening novel antipsychotics that avoid the metabolic side effects of classical neuroleptics and the addictive potential of opioids.[1]

In HTS workflows, **Org 31318** serves two critical roles:

- **Stability Standard:** It is used to validate proteolytic resistance assays (specifically against Neutral Endopeptidase/Nepilysin).[1]

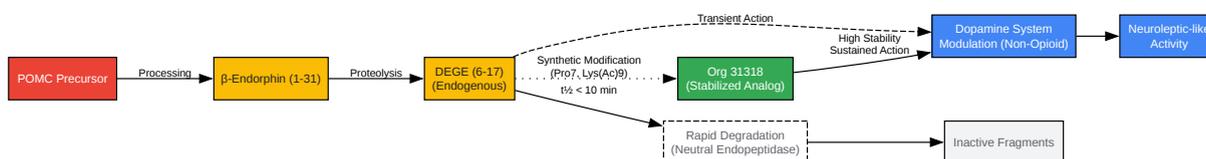
- Phenotypic Control: It serves as a positive control in functional assays monitoring the modulation of Dopamine D2 receptor signaling (often via cAMP pathways).[1]

Mechanism of Action & Stability

The physiological limitation of endogenous DEGE (

-endorphin

) is its rapid degradation.[1] **Org 31318** incorporates structural modifications (e.g., Proline substitution, Lysine acetylation) that block cleavage sites, extending its half-life significantly.[1]



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Figure 1: Metabolic fate and pharmacological pathway of **Org 31318** compared to endogenous DEGE.[1]

HTS Protocol 1: Metabolic Stability Profiling

Objective: Screen a library of peptide analogs for resistance to brain peptidases, using **Org 31318** as the high-stability reference standard.

Assay Principle

Peptides are incubated with recombinant Neutral Endopeptidase (NEP/CD10) or rat brain homogenate.[1] Remaining parent compound is quantified over time using High-Throughput Mass Spectrometry (HT-MS/RapidFire).[1]

Reagents & Equipment[1]

- Enzyme Source: Recombinant Human Neprilysin (0.1 µg/mL) or Rat Brain Membrane Homogenate.[\[1\]](#)
- Reference Control: **Org 31318** (10 µM final).[\[1\]](#)
- Buffer: 50 mM Tris-HCl, pH 7.4, 10 µM ZnCl₂.
- Detection: Agilent RapidFire MS or standard LC-MS/MS.[\[1\]](#)

Step-by-Step Workflow

- Plate Preparation:
 - Dispense 5 µL of test compounds (100 µM stock) into a 384-well PCR plate.
 - Dispense 5 µL of **Org 31318** into control wells (Columns 1-2).
 - Dispense 5 µL of endogenous DEGE (Low stability control) into Columns 23-24.[\[1\]](#)
- Reaction Initiation:
 - Add 45 µL of Enzyme Master Mix (Neprilysin in Tris-Zn buffer) to the entire plate using a Multidrop Combi.
 - Final Compound Concentration: 10 µM.
- Incubation:
 - Incubate at 37°C for 60 minutes.
 - Note: For kinetic profiling, prepare replicate plates and stop at 0, 15, 30, and 60 min.[\[1\]](#)
- Quenching:
 - Add 50 µL of ice-cold Acetonitrile + 1% Formic Acid containing an Internal Standard (e.g., Tolbutamide or a labeled peptide).
 - Centrifuge at 3000 x g for 10 min to pellet proteins (if using homogenate).

- Detection (LC-MS/MS):
 - Inject supernatant.[1] Monitor the [M+H]⁺ transition specific to **Org 31318** and library members.
 - Calculate % Remaining relative to T=0.[1]

Data Analysis: Stability

| Compound | T=0 Area | T=60 Area | % Remaining | Classification |
|-----------------|----------|-----------|-------------|-------------------------|
| DEGE (Control) | 150,000 | 5,000 | ~3% | Unstable (Reference) |
| Org 31318 (Ref) | 148,000 | 140,000 | ~95% | High Stability |
| Test Cmpd A | 130,000 | 20,000 | 15% | Unstable |
| Test Cmpd B | 140,000 | 135,000 | 96% | Hit (Stable) |

HTS Protocol 2: Functional Dopamine Modulation (cAMP)[1]

Objective: Confirm that stable "hits" retain the functional antipsychotic profile of **Org 31318** (modulation of D2 signaling) without activating opioid receptors.[1]

Assay Principle

Org 31318 acts as a functional antagonist or modulator of Dopamine D2 receptor signaling.[1] In a cell line expressing D2 receptors (Gi-coupled), Dopamine decreases cAMP.[1] **Org 31318** (and hits) should reverse this suppression or show non-opioid modulation.[1]

Reagents

- Cells: CHO-K1 stably expressing Dopamine D2 Receptor (CHO-D2R).[1]
- Assay Kit: HTRF cAMP HiRange Kit (Cisbio/Revvity) or GloSensor cAMP.[1]
- Agonist: Dopamine (EC80 concentration).[1]

- Reference: **Org 31318**.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Step-by-Step Workflow

- Cell Plating:
 - Seed CHO-D2R cells (2,000 cells/well) in a white 384-well low-volume plate.
 - Incubate overnight.
- Compound Treatment (Antagonist Mode):
 - Add 2.5 μ L of **Org 31318** or Test Compounds (titration: 1 nM – 10 μ M).
 - Incubate for 15 minutes at RT.
- Stimulation:
 - Add 2.5 μ L of Dopamine (at EC80 concentration) + Forskolin (1 μ M).
 - Note: Forskolin raises cAMP; Dopamine (Gi) lowers it.[\[1\]](#) An antagonist (**Org 31318**-like) will restore cAMP levels.[\[1\]](#)
- Detection:
 - Incubate for 30 minutes at 37°C.
 - Add 5 μ L cAMP-d2 conjugate (Acceptor).[\[1\]](#)
 - Add 5 μ L Anti-cAMP-Cryptate (Donor).[\[1\]](#)
 - Incubate 1 hour at RT.
- Readout:
 - Read on an HTRF-compatible reader (e.g., EnVision).[\[1\]](#)
 - Calculate Ratio (665nm/620nm).

Interpretation

- Dopamine Only: Low Signal (Gi effect active).[1]
- **Org 31318** + Dopamine:High Signal (Restoration of cAMP = Antagonism/Modulation).[1]
- Hit Criteria: Compounds that show stability (Protocol 1) AND restore cAMP levels >50% of **Org 31318** response.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |
|-----------------------------|-------------------------------------|--|
| Org 31318 shows degradation | Enzyme concentration too high | Titrate Nephilysin to achieve T _{1/2} of 5-10 min for the unstable control (DEGE). |
| Low Z-Factor (<0.5) | Pipetting error or cell variability | Use automated dispensing (Multidrop/Echo). Ensure cells are <80% confluent before harvest.[1] |
| No effect in cAMP assay | Receptor expression loss | Validate CHO-D2R expression with a standard antagonist (e.g., Haloperidol) alongside Org 31318.[1] |
| Opioid "False Positives" | Cross-reactivity | Run a counter-screen using CHO-Mu-Opioid Receptor (MOR) cells.[1] Org 31318 should be inactive at MOR. |

References

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(Describes **Org 31318** stability).

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- Organon Patent WO2010063124A1. "Peptide therapeutic conjugates and uses thereof." [1] (Lists **Org 31318** as a specific analog).[1][2][4][7]

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